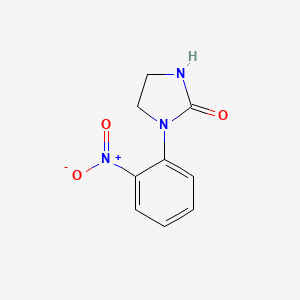

1-(2-Nitrophenyl)imidazolidin-2-one

Description

Significance of Imidazolidin-2-one Scaffolds in Heterocyclic Chemistry and Medicinal Science

The imidazolidin-2-one ring system is a five-membered heterocyclic scaffold containing two nitrogen atoms. This structural motif is of considerable importance in both heterocyclic chemistry and medicinal science due to its versatile applications and presence in a wide array of biologically active molecules. mdpi.comnih.gov

Imidazolidin-2-ones are recognized as crucial building blocks in organic synthesis. mdpi.com They can serve as precursors for vicinal diamines, which are themselves valuable components in creating more complex molecules. nih.gov The development of efficient and sustainable methods for synthesizing imidazolidin-2-one derivatives is an active area of research, with various catalytic strategies being explored, including the carbonylation of diamines, diamination of alkenes, and ring expansion of aziridines. mdpi.comacs.org

In the realm of medicinal science, the imidazolidin-2-one scaffold is a key structural feature in numerous FDA-approved drugs. nih.govmdpi.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral (against HIV, dengue, and hepatitis C), anticancer, antimicrobial, and antihypertensive properties. scialert.netresearchgate.netnih.gov For instance, compounds like emicerfont, imidapril, and azlocillin (B1666447) all contain the imidazolidin-2-one moiety, highlighting its therapeutic relevance. nih.govmdpi.com The ability of this scaffold to be readily functionalized allows chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. mdpi.comnih.gov

Overview of Nitrophenyl Derivatives in Organic Synthesis and Drug Discovery

Nitrophenyl derivatives are organic compounds that contain a nitro group (NO₂) attached to a benzene (B151609) ring. The nitro group is a powerful electron-withdrawing group, a feature that profoundly influences the chemical reactivity and properties of the molecule. nih.govmdpi.com This strong electron-withdrawing nature reduces the electron density of the aromatic ring, which can facilitate certain types of chemical reactions, particularly nucleophilic aromatic substitution. mdpi.com

In organic synthesis, the nitro group is a versatile functional group. mdpi.comsci-hub.se It can be readily converted into other important functional groups, such as amines (through reduction), which are fundamental in the synthesis of a vast number of compounds, including pharmaceuticals and agrochemicals. The acidity of protons on a carbon adjacent to the nitro group is increased, allowing for the formation of stable anions that can participate in various carbon-carbon bond-forming reactions. mdpi.com

Within drug discovery, the inclusion of a nitrophenyl group can significantly impact a molecule's biological activity. nih.gov The nitro group can act as a pharmacophore, a part of a molecule's structure responsible for its biological or pharmacological interaction. nih.gov In some cases, the nitro group is essential for the mechanism of action, such as in certain antimicrobial agents where its reduction within the target cell leads to the formation of reactive cytotoxic species. nih.gov Nitrophenyl derivatives are found in various classes of therapeutic agents, and the modification of existing drugs with nitro groups is a strategy sometimes employed to enhance activity or modulate properties. nih.govrsc.org

Chemical Compound Data

Below are the key properties of the subject compound, 1-(2-Nitrophenyl)imidazolidin-2-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 500890-58-4 | guidechem.com |

| Molecular Formula | C₉H₉N₃O₃ | guidechem.com |

| Molecular Weight | 207.19 g/mol | guidechem.com |

| Monoisotopic Mass | 207.06439 Da | uni.lu |

| Density | 1.396 g/cm³ | guidechem.com |

| Refractive Index | 1.616 | guidechem.com |

| Topological Polar Surface Area | 78.16 Ų | guidechem.com |

| LogP | 2.04140 | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-9-10-5-6-11(9)7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRKPAGSKIHGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312533 | |

| Record name | 1-(2-nitrophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500890-58-4 | |

| Record name | 1-(2-nitrophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 2 Nitrophenyl Imidazolidin 2 One and Its Derivatives

Established Synthetic Pathways to the Imidazolidin-2-one Core Structure

The construction of the imidazolidin-2-one ring system is a well-explored area of organic synthesis, primarily due to the prevalence of this moiety in biologically active compounds. The most common and direct approach involves the carbonylation of 1,2-diamines. nih.govnih.gov Alternative strategies, such as the diamination of unsaturated systems, offer different pathways to access this heterocyclic core.

Direct Carbonylation of 1,2-Diamines

The most straightforward and widely employed method for the synthesis of imidazolidin-2-ones is the direct incorporation of a carbonyl group into a 1,2-diamine precursor. mdpi.com This transformation can be achieved using a variety of carbonylating agents, ranging from highly reactive phosgene (B1210022) and its derivatives to more environmentally benign sources like carbon dioxide and urea (B33335).

Several reagents have been developed to act as carbonyl group donors, each with its own advantages and limitations in terms of reactivity, safety, and substrate scope.

Triphosgene (B27547): As a safer, crystalline alternative to phosgene gas, triphosgene is an effective carbonylating agent for the synthesis of imidazolidin-2-ones from 1,2-diamines. The reaction typically proceeds in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

| Diamine Substrate | Carbonylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) |

| N,N'-Dimethylethylenediamine | Triphosgene | Triethylamine | Dichloromethane | 0 °C to rt | 1,3-Dimethylimidazolidin-2-one | >95 |

| (R,R)-1,2-Diaminocyclohexane | Triphosgene | Pyridine (B92270) | Dichloromethane | 0 °C to rt | (4aR,7aS)-Hexahydro-1H-benzimidazol-2-one | 90 |

Carbonyldiimidazole (CDI): CDI is a widely used and mild carbonyl transfer agent for the synthesis of cyclic ureas from 1,2-diamines. mdpi.com It offers advantages such as high reactivity under mild conditions and the formation of imidazole (B134444) as a byproduct, which is generally easy to remove. The reaction often benefits from the presence of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). mdpi.com A pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones using CDI for the cyclization step, achieving yields ranging from 55% to 81%. mdpi.com

| Diamine Substrate | Carbonylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) |

| N-Benzylethylenediamine | Carbonyldiimidazole | - | Dichloromethane | Reflux | 1-Benzylimidazolidin-2-one | 85 |

| trans-(R,R)-1,2-Diaminocyclohexane | Carbonyldiimidazole | - | Dichloromethane | Reflux | (4aR,7aS)-Hexahydro-1H-benzimidazol-2-one | 84 |

Urea: Urea can serve as an inexpensive and safe source of the carbonyl group for the synthesis of imidazolidin-2-ones. The reaction typically requires heating the 1,2-diamine with urea, often without a solvent. chemicalbook.com This method is particularly useful for the synthesis of unsubstituted or symmetrically substituted imidazolidin-2-ones. For instance, heating ethylenediamine (B42938) with urea has been reported to produce imidazolidin-2-one in a 75% yield. chemicalbook.com

| Diamine Substrate | Carbonylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) |

| Ethylenediamine | Urea | - | - | 130-140 °C | Imidazolidin-2-one | 75 chemicalbook.com |

| 1,2-Diaminopropane | Urea | - | - | 130-140 °C | 4-Methylimidazolidin-2-one | 70 |

Dialkyl Carbonates: Dialkyl carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), are considered environmentally friendly carbonylating agents. Their use in the synthesis of imidazolidin-2-ones from 1,2-diamines has been demonstrated, typically requiring a catalyst. mdpi.comrsc.org Copper(II) nitrate has been shown to be an effective catalyst for this transformation, activating the carbonyl group of the dialkyl carbonate. mdpi.com

| Diamine Substrate | Carbonylating Agent | Catalyst | Solvent | Conditions | Product | Yield (%) |

| Ethylenediamine | Diethyl Carbonate | Cu(NO₃)₂ | - | 180 °C | Imidazolidin-2-one | 92 |

| 1,2-Diaminopropane | Diethyl Carbonate | Cu(NO₃)₂ | - | 180 °C | 4-Methylimidazolidin-2-one | 88 |

p-Nitrophenyl Chloroformate: This reagent is another effective carbonyl transfer agent, particularly useful in peptide synthesis and for the formation of cyclic ureas from diamines. An example of its application is in the formation of a benzimidazolidin-2-one moiety within a peptide derivative. mdpi.com

| Diamine Substrate | Carbonylating Agent | Base | Solvent | Conditions | Product | Yield (%) |

| Peptide-bound 1,2-phenylenediamine | p-Nitrophenyl Chloroformate | N-Methylmorpholine | Dichloromethane | rt | Peptide-bound benzimidazolidin-2-one | Not Reported |

The use of catalysts in conjunction with benign carbonyl sources like carbon dioxide (CO₂) represents a greener approach to imidazolidin-2-one synthesis. Ceria (CeO₂), particularly in nanoparticulate form, has been identified as a useful heterogeneous catalyst for the carbonylation of aliphatic 1,2-diamines with CO₂. mdpi.com The reaction is typically carried out in a solvent such as isopropanol at elevated temperatures and pressures. mdpi.com This catalytic system has been shown to be effective for the synthesis of 2-imidazolidinone from ethylenediamine carbamate (B1207046), providing yields up to 83%. researchgate.netnih.govacs.org

| Diamine Substrate | Carbonylating Agent | Catalyst | Solvent | Conditions | Product | Yield (%) |

| Ethylenediamine | CO₂ | CeO₂ | Isopropanol | 160 °C, 5 atm | Imidazolidin-2-one | 85 |

| N,N'-Dimethylethane-1,2-diamine | CO₂ | CeO₂ | Isopropanol | 160 °C, 5 atm | 1,3-Dimethylimidazolidin-2-one | 37 |

Diamination of Olefins

An alternative strategy for the construction of the imidazolidin-2-one ring involves the formation of two carbon-nitrogen bonds through the diamination of an alkene. This approach can be achieved through intramolecular cyclization, offering a powerful method for creating stereochemically complex products.

Palladium-catalyzed intramolecular diamination of alkenes is a significant method for synthesizing fused imidazolidin-2-one structures. mdpi.com This reaction typically involves an N-alkenylurea as the substrate and a palladium(II) catalyst. The process often requires an oxidant, such as PhI(OAc)₂, to facilitate the catalytic cycle. mdpi.com A notable variation is the palladium-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides, which constructs a C-C bond and a C-N bond in a single step, leading to the formation of substituted imidazolidin-2-ones. nih.govnih.govorganic-chemistry.org This method can generate up to two stereocenters with good diastereoselectivity. nih.gov

| N-Alkenylurea Substrate | Aryl Bromide | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) |

| 1-Allyl-1-methyl-3-phenylurea | 2-Bromonaphthalene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 °C | 1-Methyl-4-(naphthalen-2-ylmethyl)-3-phenylimidazolidin-2-one | 97 nih.gov |

| 1-Allyl-3-ethyl-1-methylurea | 2-Bromonaphthalene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 °C | 3-Ethyl-1-methyl-4-(naphthalen-2-ylmethyl)imidazolidin-2-one | 68 nih.gov |

| 1-Allyl-3-benzyl-1-methylurea | 4-Bromobenzonitrile | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 °C | 4-(4-(3-Benzyl-1-methyl-2-oxoimidazolidin-4-yl)methyl)benzonitrile | 85 nih.gov |

The intramolecular diamination of alkynes provides a route to imidazolidin-2-one derivatives, particularly those fused with other ring systems. A notable example is the silver(I)-catalyzed sequential vicinal diamination of urea derivatives generated in situ from aminophenyl propargyl alcohols and isocyanates. mdpi.com This process involves a double cyclization followed by a 1,3-allylic amino dehydroxylation step to yield indole-imidazolidinone fused derivatives. mdpi.com

| Alkyne Substrate | Catalyst | Solvent | Conditions | Product | Yield (%) |

| In situ generated N-propargylurea from 2-(1-aminoprop-2-yn-1-yl)aniline and isocyanate | AgSbF₆ | 1,2-Dichloroethane | 80 °C | Indole-fused imidazolidinone derivative | 70-85 |

Specific Synthesis Routes for Nitrophenyl-Substituted Imidazolidin-2-ones

The introduction of a nitrophenyl group onto the imidazolidin-2-one scaffold requires specific synthetic strategies that either start with a nitrophenyl-containing precursor or introduce the nitro group at a later stage. The following sections detail several targeted approaches for the synthesis of nitrophenyl-substituted imidazolidin-2-ones.

A common and direct approach to 1-aryl-substituted imidazolidin-2-ones involves a two-step sequence starting from an activated aryl halide. In the context of synthesizing 1-(nitrophenyl)imidazolidin-2-ones, 1-chloro-4-nitrobenzene or its isomers can serve as readily available starting materials.

The first step typically involves a nucleophilic aromatic substitution reaction between the chloronitrobenzene and ethylenediamine. This reaction, often carried out in the presence of a base, yields the corresponding N-(nitrophenyl)ethylenediamine. The electron-withdrawing nature of the nitro group facilitates this substitution reaction.

In the second step, the resulting N-(nitrophenyl)ethylenediamine is cyclized with a one-carbon carbonyl source to form the imidazolidin-2-one ring. A variety of reagents can be used for this purpose, including phosgene, carbonyldiimidazole (CDI), or urea. The use of phosgene or its equivalents results in the formation of a stable five-membered cyclic urea. For example, the reaction of N-(2-nitrophenyl)ethylenediamine with phosgene would be expected to yield 1-(2-nitrophenyl)imidazolidin-2-one.

Schiff bases, or imines, derived from nitrophenyl aldehydes provide a versatile platform for the synthesis of nitrophenyl-substituted imidazolidin-2-ones. This approach typically involves the condensation of a nitrophenyl aldehyde, such as 4-nitrobenzaldehyde, with a suitable diamine or amino alcohol, followed by a cyclization step.

For example, the condensation of 4-nitrobenzaldehyde with a 1,2-diamine would generate a bis-imine or a related intermediate. Subsequent reduction of the imine functionalities followed by cyclization with a carbonylating agent can lead to the formation of the imidazolidin-2-one ring.

Alternatively, a more direct route involves the reaction of a Schiff base derived from a nitrophenyl aldehyde and an amino alcohol. The resulting amino alcohol can then undergo cyclization. For instance, the reaction of an N-substituted-2-amino-1-(4-nitrophenyl)ethanol with carbonyldiimidazole has been shown to yield the corresponding 1,3-oxazolidin-2-one. A similar strategy, starting with a diamine derivative, could be envisioned to produce the desired imidazolidin-2-one. The key steps in this approach are summarized in the table below.

| Starting Materials | Intermediate | Cyclization Reagent | Product Type |

| 4-Nitrobenzaldehyde, 1,2-Diamine | Bis-imine | Reduction then Carbonylation | Nitrophenyl-imidazolidin-2-one |

| 4-Nitrobenzaldehyde, Amino alcohol | N-substituted amino alcohol | Carbonyldiimidazole | Nitrophenyl-oxazolidin-2-one (related structure) |

The intramolecular cyclization of N-aryl-N'-(2-chloroethyl)ureas is a known method for the formation of five-membered heterocyclic rings. This strategy can be adapted for the synthesis of nitrophenyl-substituted imidazolidin-2-ones.

The synthesis of the precursor, N-(nitrophenyl)-N'-(2-chloroethyl)urea, can be achieved by reacting a nitrophenyl isocyanate with 2-chloroethylamine or by reacting a nitroaniline with 2-chloroethyl isocyanate. Once formed, this urea derivative can undergo intramolecular cyclization upon treatment with a base.

The cyclization can potentially proceed through two pathways: attack by the nitrogen atom of the urea to displace the chloride, forming the imidazolidin-2-one ring, or attack by the oxygen atom of the urea, leading to the formation of a 2-(arylamino)-2-oxazoline. Studies on N-phenyl-N'-(2-chloroethyl)ureas have shown that these compounds can cyclize to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.govulaval.ca However, by carefully selecting the reaction conditions and the substitution pattern on the nitrophenyl ring, it may be possible to favor the formation of the desired imidazolidin-2-one product.

The development of diastereoselective methods for the synthesis of bicyclic imidazolidinone derivatives is of significant interest, particularly for applications in medicinal chemistry. Such strategies can be extended to include nitrophenyl-substituted analogues.

One approach involves the metal-mediated C-H functionalization of cyclic N-oxides to diastereoselectively construct bicyclic imidazolidinone systems. While not explicitly demonstrated with nitrophenyl groups, this methodology provides a framework for the stereocontrolled synthesis of complex imidazolidinone-based scaffolds. rsc.org It is conceivable that a nitrophenyl group could be incorporated into the starting materials or introduced at a later stage of the synthesis.

Another powerful method for the diastereoselective synthesis of bicyclic imidazolidin-2-ones is the gold(I)-catalyzed intramolecular dihydroamination of allenes with N,N'-disubstituted ureas. This reaction proceeds with high diastereoselectivity, allowing for the controlled formation of the bicyclic ring system. The incorporation of a nitrophenyl group on the urea nitrogen would directly lead to the desired nitrophenyl-substituted bicyclic imidazolidinone. The high level of stereocontrol is a key advantage of this method for accessing specific stereoisomers.

Advanced Synthetic Techniques and Process Optimization

The pursuit of more efficient, economical, and environmentally benign methods for the synthesis of this compound and its derivatives has led to the exploration of advanced synthetic strategies. These techniques focus on minimizing reaction steps, enhancing reaction rates and yields, and providing robust, scalable processes through meticulous optimization. Key areas of advancement include the development of one-pot protocols, the application of phase transfer catalysis, and the use of statistical analysis for systematic reaction optimization.

One-Pot Synthetic Protocols

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reactor without isolating intermediates, represents a significant advancement in chemical synthesis. This approach offers numerous advantages, including reduced reaction times, lower consumption of solvents, and simplified workup and purification procedures. scirp.org For the synthesis of heterocyclic compounds like imidazolidin-2-ones, one-pot methodologies are highly desirable as they can overcome the limitations of traditional multi-step methods which often suffer from low yields, hazardous solvent use, and lengthy reaction times. scirp.org

While specific one-pot protocols for this compound are not extensively detailed in readily available literature, the principles have been successfully applied to structurally similar compounds. For instance, the synthesis of various thiazolidin-4-one derivatives has been achieved through one-pot, three-component reactions involving an amine, a carbonyl compound, and a sulfur-containing reagent. ekb.eg Similarly, an environmentally friendly, solvent-free grinding method has been developed for the one-pot synthesis of hydantoins and thiohydantoins from benzils and urea or thiourea derivatives. scirp.org These examples demonstrate the feasibility of converging multiple reactants in a single step to construct complex heterocyclic cores.

A hypothetical one-pot strategy for this compound could involve the reaction of N-(2-nitrophenyl)ethane-1,2-diamine with a carbonylating agent in a single vessel. The development of such a protocol would be a significant step towards a more efficient and sustainable manufacturing process for this class of compounds.

Table 1: Comparison of Synthetic Methodologies for Related Heterocycles

| Method | Components | Key Features | Advantages |

|---|---|---|---|

| Conventional One-Pot | Sulfadiazine, Benzaldehyde Derivatives, Mercaptoacetic Acid | Acetic acid catalyst | Improved yield over multi-step |

| Ultrasonic One-Pot | Sulfadiazine, Benzaldehyde Derivatives, Mercaptoacetic Acid | Ultrasonic irradiation | Significantly reduced reaction time (125-220 min) |

| Microwave One-Pot | Sulfadiazine, Benzaldehyde Derivatives, Mercaptoacetic Acid | Microwave assistance | Drastically reduced reaction time (6.5-11 min) |

| Solvent-Free Grinding | Benzils, Urea/Thiourea Derivatives, Strong Base | Grinding, no solvent | Short reaction times, excellent yields, simple workup |

Phase Transfer Catalysis in Imidazolidinone Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org The catalyst, typically a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting an ion (usually an anion) from the aqueous phase into the organic phase where the reaction can occur. wikipedia.orgcrdeepjournal.org This methodology is particularly advantageous as it can increase reaction rates, improve yields, and eliminate the need for expensive or hazardous solvents, often allowing reactions to proceed under milder conditions. crdeepjournal.org

In the context of imidazolidinone synthesis, PTC has been employed to enhance reaction efficiency. The principle involves using a phase-transfer catalyst to facilitate the interaction between reactants that have different solubilities. researchgate.net For example, a substrate soluble in an organic solvent can be reacted with an anion that is soluble in an aqueous layer through the action of the catalyst, which transports the anion across the phase boundary. crdeepjournal.org

Commercially important phase-transfer catalysts include benzyltriethylammonium chloride, methyltricaprylammonium chloride, and various organic phosphonium salts like hexadecyltributylphosphonium bromide, which are noted for their stability at higher temperatures. wikipedia.org The application of PTC is not limited to liquid-liquid systems; it has also proven effective in solid-liquid systems, where the catalyst helps to bring a solid reactant into solution in the organic phase. crdeepjournal.orgresearchgate.net The use of PTC in synthesizing imidazolidinone compounds represents a green chemistry approach, as it can reduce reliance on organic solvents by enabling the use of water. wikipedia.org

Table 2: Common Phase Transfer Catalysts and Their Applications

| Catalyst Type | Example Catalyst | Typical Application in Organic Synthesis |

|---|---|---|

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Methyltricaprylammonium chloride | Transporting anions (e.g., CN⁻, OH⁻) from aqueous to organic phase for SN2 reactions. |

| Organic Phosphonium Salts | Hexadecyltributylphosphonium bromide | Similar to ammonium salts but often with higher thermal stability. |

| Crown Ethers | Dicyclohexyl-18-crown-6 | Solubilizing inorganic salts (cations and anions) in organic solvents. |

| Cryptands | [2.2.2]Cryptand | Encapsulating cations to create highly reactive "naked" anions. |

Application of Statistical Analysis for Reaction Optimization

To transition a synthetic route from laboratory scale to industrial production, meticulous optimization of reaction conditions is essential. Statistical analysis, particularly through methods like Response Surface Methodology (RSM), provides a systematic and efficient approach to optimization. scirp.orgscirp.org RSM allows for the simultaneous study of the effects of multiple variables on a reaction's outcome, such as yield or purity, and helps in identifying the optimal conditions. scirp.org

A case study on the synthesis of 1-(2-Aminoethyl)-2-imidazolidone, a derivative of the core imidazolidinone structure, effectively demonstrates the power of this approach. scirp.orgscirp.org In this study, RSM based on a Box-Behnken design (BBD) was used to optimize the synthesis from ethylenediamine, ethanolamine, and CO₂. The key variables investigated were reaction temperature, CO₂ pressure, and reaction time. scirp.orgscirp.org

The statistical analysis revealed that all three variables had a significant impact on the product yield. scirp.org A mathematical model was generated to describe the relationship between the variables and the yield. The high value of the determination coefficient (R²) of 0.9854 indicated that the model could accurately predict the yield, showing a strong correlation between the experimental results and the values predicted by the model. scirp.orgscirp.org

The model predicted that the maximum yield of 84.9% could be achieved under the optimal conditions of a reaction temperature of 206.51°C, a CO₂ pressure of 9.35 MPa, and a reaction time of 10.11 hours. scirp.org A verification experiment conducted under slightly adjusted conditions (207°C, 9.4 MPa, 10.1 h) resulted in a yield of 83.1%, which was in close agreement with the predicted value. scirp.orgscirp.org This successful application of RSM showcases its utility in efficiently determining the optimal conditions for the synthesis of imidazolidinone derivatives, leading to improved yields and a more robust process.

Table 3: RSM Optimization of 1-(2-Aminoethyl)-2-imidazolidone Synthesis

| Variable | Range Studied | Optimal Value (Predicted) |

|---|---|---|

| Reaction Temperature | 180 - 220°C | 206.51°C |

| CO₂ Pressure | 6 - 10 MPa | 9.35 MPa |

| Reaction Time | 6 - 14 h | 10.11 h |

| Predicted Yield | - | 84.9% |

| Experimental Yield | - | 83.1% |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzyltriethylammonium chloride |

| Ethylenediamine |

| Ethanolamine |

| Hexadecyltributylphosphonium bromide |

| Methyltricaprylammonium chloride |

| N-(2-nitrophenyl)ethane-1,2-diamine |

| Thiazolidin-4-one |

| Hydantoin |

| Thiohydantoin |

| Benzil |

| Urea |

| Thiourea |

| Sulfadiazine |

| Mercaptoacetic acid |

Chemical Transformations and Reaction Mechanisms of 1 2 Nitrophenyl Imidazolidin 2 One

Reactivity of the Nitrophenyl Moiety and its Transformations

The nitrophenyl group, with its strong electron-withdrawing nitro substituent, significantly influences the reactivity of the aromatic ring, making it susceptible to specific transformations.

The reduction of the nitro group on the aromatic ring to an amino group is a fundamental transformation in organic synthesis. masterorganicchemistry.comresearchgate.net This conversion is crucial as it dramatically alters the electronic properties of the substituent, turning an electron-withdrawing group into an electron-donating one. This change, in turn, modifies the reactivity of the aromatic ring, for instance, by converting a deactivating, meta-director into an activating, ortho-, para-director in electrophilic aromatic substitution reactions. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro compounds. wikipedia.org Common approaches include:

Catalytic Hydrogenation: This method employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl), are effective reducing agents. masterorganicchemistry.comyoutube.com

The reduction process involves a six-electron transfer, proceeding through nitroso and hydroxylamino intermediates to ultimately yield the primary amine. nih.gov While metal hydrides are generally not used for reducing aryl nitro compounds to anilines due to the tendency to form azo compounds, specific reagents like sodium borohydride (B1222165) in the presence of thiols can effect this transformation. researchgate.netwikipedia.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| H₂, Pd/C | Catalytic hydrogenation. |

| Fe, HCl | Metal-acid reduction. |

| Sn, HCl | Metal-acid reduction. |

The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. youtube.commasterorganicchemistry.com This type of reaction involves the replacement of a leaving group on the aromatic ring by a nucleophile. libretexts.org The nitro group, particularly when positioned ortho or para to the leaving group, stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.comlibretexts.orggovtpgcdatia.ac.in

The SNAr mechanism is typically a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. libretexts.orggovtpgcdatia.ac.in This step is generally the rate-determining step.

Elimination: The leaving group departs, restoring the aromaticity of the ring. youtube.com

The reactivity of aryl halides in SNAr reactions is often enhanced by the presence of strongly electron-attracting groups like the nitro group. libretexts.org While traditional SNAr reactions require such activation, concerted SNAr mechanisms have also been identified where strong activation is not a prerequisite. nih.gov

Reactions Involving the Imidazolidin-2-one Heterocycle

The imidazolidin-2-one ring system possesses its own distinct reactivity, centered around the nitrogen atoms and the carbonyl group.

The nitrogen atoms within the imidazolidin-2-one ring can exhibit nucleophilic character. In neutral imidazole (B134444), the unsubstituted nitrogen atom is the primary nucleophile due to the availability of its lone pair of electrons. researchgate.netyoutube.com The NH proton must be removed for that nitrogen to act as a nucleophile. researchgate.net The nucleophilicity of amines generally increases with basicity, although steric hindrance can play a significant role. masterorganicchemistry.com For instance, tertiary amines can be less nucleophilic than secondary amines due to increased steric bulk. masterorganicchemistry.com The nitrogen atoms in the imidazolidin-2-one ring can participate in reactions such as N-alkylation. researchgate.net

The formation of the imidazolidin-2-one ring often proceeds through intramolecular cyclization reactions. A common synthetic route involves the reaction of 1,2-diamines with a carbonylating agent. mdpi.com The mechanism typically involves a sequence of intermolecular and intramolecular acyl nucleophilic substitution reactions. mdpi.com For example, the reaction of a 1,2-diamine with phosgene (B1210022) involves the initial formation of a carbamoyl (B1232498) chloride, which then undergoes intramolecular cyclization to form the imidazolidin-2-one ring. mdpi.com

Another approach is the intramolecular hydroamidation of propargylic ureas, which can be catalyzed by an organocatalyst. acs.org Density functional theory (DFT) calculations suggest that this reaction can proceed through the cyclization of a deprotonated urea (B33335) intermediate. acs.org The synthesis of 1,3-disubstituted imidazolidin-2-ones can also be achieved via a pseudo-multicomponent reaction involving the in situ formation of a Schiff base from a diamine and an aldehyde, followed by reduction and cyclization with a carbonylating agent like carbonyldiimidazole (CDI). nih.govmdpi.com

Imidazolidinone derivatives can undergo hydrolysis, typically under acidic conditions. rsc.org The hydrolysis of related iminohydantoins, which share structural similarities, proceeds through the formation of a tetrahedral intermediate. rsc.org This intermediate is the same as that formed during the cyclization of hydantoic acid amides to hydantoins. rsc.org The rate of hydrolysis can be influenced by the substituents on the ring. rsc.org

The hydrolysis of imines, which are structurally related to the C=N bond that can be present in some imidazolidinone derivatives, is also a well-studied process. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com The mechanism of imine hydrolysis under acidic conditions generally involves the following steps:

Protonation of the imine nitrogen. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack by water on the iminium ion. masterorganicchemistry.commasterorganicchemistry.com

Proton transfer. masterorganicchemistry.com

Elimination of the amine to form an oxonium ion. masterorganicchemistry.com

Deprotonation to yield the corresponding ketone or aldehyde. chemistrysteps.commasterorganicchemistry.com

This process is essentially the reverse of imine formation. masterorganicchemistry.commasterorganicchemistry.com

Post-Synthetic Modifications and Derivatization Strategies

Following the synthesis of the core 1-(2-nitrophenyl)imidazolidin-2-one structure, a variety of post-synthetic modifications can be envisioned to generate a library of derivatives. These strategies primarily focus on the selective manipulation of the nitro group and the imidazolidinone ring.

Transformations to Other Functional Classes (e.g., Amino Esters)

A key transformation of this compound involves the reduction of the nitro group to an amine, yielding 1-(2-aminophenyl)imidazolidin-2-one (B2987541). This opens up a vast array of derivatization possibilities. The reduction can be achieved using various standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like iron, tin, or zinc in acidic media. youtube.com

The resulting 1-(2-aminophenyl)imidazolidin-2-one is a versatile intermediate. The primary aromatic amine can undergo a range of reactions, including diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents like halogens, cyano, or hydroxyl groups onto the aromatic ring. masterorganicchemistry.comnih.gov

The transformation of this compound into amino esters represents a more complex, multi-step process. A plausible synthetic route would involve the following key steps:

Reduction of the Nitro Group: As mentioned, the initial step would be the reduction of the nitro group to an amine to form 1-(2-aminophenyl)imidazolidin-2-one.

Ring Opening of the Imidazolidin-2-one: The imidazolidin-2-one ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diamine. This cleavage is a critical step to liberate the ethylenediamine (B42938) backbone.

Derivatization to an Amino Ester: The resulting N-(2-aminophenyl)ethane-1,2-diamine could then be selectively functionalized. One of the amino groups could be protected, while the other is derivatized. Alternatively, a more direct approach might involve the reaction of the diamine with a suitable reagent that can lead to the formation of an amino ester. A modular approach for the synthesis of α,α-diaryl α-amino esters from α-keto esters has been reported, which could potentially be adapted. nih.gov Another strategy involves the reductive ring opening of aziridine-2-carboxylates to yield β-amino esters. While not a direct transformation of the imidazolidinone, these methods provide blueprints for constructing amino ester functionalities from related nitrogen-containing heterocycles.

Table 2: Plausible Reaction Sequence for the Transformation to an Amino Ester Derivative

| Step | Transformation | Reagents/Conditions | Intermediate/Product |

| 1 | Nitro Group Reduction | H₂, Pd/C or Fe/HCl | 1-(2-Aminophenyl)imidazolidin-2-one |

| 2 | Imidazolidin-2-one Ring Opening | Acid or Base Hydrolysis | N¹-(2-Aminoethyl)benzene-1,2-diamine |

| 3 | Selective Protection | e.g., Boc₂O, Et₃N | Mono-protected diamine |

| 4 | Esterification | e.g., Reaction with an α-halo ester followed by deprotection | Amino ester derivative |

This table outlines a hypothetical, yet chemically reasonable, pathway for the conversion of this compound to an amino ester derivative.

Advanced Spectroscopic and Analytical Characterization

Elucidation of Molecular Structure and Purity

The precise molecular structure and purity of 1-(2-Nitrophenyl)imidazolidin-2-one are established through a combination of spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and together they provide unambiguous confirmation of its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals corresponding to the protons on the aromatic ring and the imidazolidinone ring. The protons on the ethylene (B1197577) bridge of the imidazolidinone ring typically appear as complex multiplets in the aliphatic region. The aromatic protons of the 2-nitrophenyl group would resonate in the downfield region, with their splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group and their relative positions.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O) of the imidazolidinone ring, which is expected to appear significantly downfield around 160-170 ppm. rsc.org The carbons of the ethylene bridge would be found in the aliphatic region, while the six distinct carbons of the nitrophenyl ring would appear in the aromatic region (typically 110-150 ppm).

2D NMR: Two-dimensional NMR techniques are essential for assigning the complex signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the ethylene bridge and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. It is particularly useful for connecting the nitrophenyl ring to the imidazolidinone ring via the N-C bond and for confirming the positions of substituents on the aromatic ring relative to the carbonyl group.

While specific experimental data for this compound is not detailed in the provided search results, analysis of related structures like 1,2-diarylimidazolidines and their salts confirms that 2D NMR experiments like HMQC, HMBC, COSY, and NOESY are instrumental for the unequivocal assignment of all proton and carbon signals. clockss.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for the functional groups present.

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C=O (Carbonyl) | - | ~165 | The carbonyl carbon is highly deshielded. |

| -CH₂-N(Ph)- | ~3.8 - 4.2 (multiplet) | ~45 - 50 | Adjacent to the phenyl-substituted nitrogen. |

| -CH₂-NH- | ~3.4 - 3.8 (multiplet) | ~40 - 45 | Adjacent to the NH group. |

| Ar-C (C-NO₂) | - | ~147 | Carbon directly attached to the nitro group. |

| Ar-C (C-N) | - | ~138 | Carbon directly attached to the imidazolidinone nitrogen. |

| Ar-H / Ar-C | ~7.2 - 8.2 (multiplets) | ~120 - 135 | Four distinct protons and carbons on the aromatic ring. |

| N-H | ~5.0 - 7.0 (broad singlet) | - | Chemical shift can be variable and concentration-dependent. |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be characterized by several key absorption bands. The most prominent peaks would be the C=O stretching vibration of the cyclic urea (B33335) (imidazolidinone), typically appearing in the range of 1680-1720 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) would be expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. rsc.org Other significant signals include the N-H stretch of the imidazolidinone ring (around 3200-3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aliphatic C-H stretches (below 3000 cm⁻¹).

Table 2: Characteristic FT-IR Absorption Bands for this compound Note: These are expected frequency ranges.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=O (Amide/Urea) | Stretch | 1680 - 1720 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1380 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. For this compound (C₉H₉N₃O₃), the exact mass is 207.0644 g/mol .

LC/ESI-MS: Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry is particularly valuable for analyzing the purity of the compound and identifying any potential impurities from the synthesis or degradation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts that might be observed during ESI-MS analysis. uni.lu This data aids in the confident identification of the target compound in complex mixtures. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₉N₃O₃) Source: Data predicted using computational models. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 208.07167 | 141.8 |

| [M+Na]⁺ | 230.05361 | 148.4 |

| [M-H]⁻ | 206.05711 | 144.8 |

| [M+NH₄]⁺ | 225.09821 | 157.9 |

| [M+K]⁺ | 246.02755 | 141.4 |

| [M]⁺ | 207.06384 | 136.3 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated systems. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to the nitrophenyl chromophore. The presence of the nitro group and the phenyl ring constitutes a conjugated system that absorbs in the UV region. Typically, nitrophenyl compounds exhibit strong absorptions related to π→π* and n→π* transitions.

Solid-State Structural Analysis by X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction (XRD) techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.com

Single Crystal X-ray Diffraction (SCXRD): If a suitable single crystal of this compound can be grown, SCXRD can provide an unambiguous determination of its molecular structure. unimi.it This technique yields precise data on bond lengths, bond angles, and the conformation of the molecule. creative-biostructure.com Furthermore, it reveals how the molecules pack in the crystal lattice, including details about intermolecular interactions such as hydrogen bonding involving the N-H group and the carbonyl oxygen. mdpi.com

Powder X-ray Diffraction (PXRD): PXRD is used on a microcrystalline powder sample and produces a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. researchgate.net While it does not provide the atomic-level detail of SCXRD, it is invaluable for identifying the compound, assessing its crystallinity, detecting the presence of different polymorphic forms, and quantifying the components in a mixture. nih.govicdd.com For a novel compound like this compound, PXRD would be essential for routine quality control and characterization of its solid form.

Electrochemical Characterization (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical methods can probe the redox properties of a molecule.

Cyclic Voltammetry (CV): CV would be an effective technique to study the electrochemical reduction of the nitro group in this compound. The nitro group is electroactive and typically undergoes a series of reduction steps. A cyclic voltammogram would reveal the potentials at which these reduction processes occur, providing insight into the compound's electronic properties and its potential to participate in redox reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS examines the electrochemical properties of electrodes and their interfaces by applying an alternating voltage and measuring the resulting current. scispace.com If this compound were used as part of an electrode material or as an electrolyte additive, EIS could be used to evaluate parameters such as charge transfer resistance and double-layer capacitance, providing information on the kinetics of electrochemical processes at the electrode surface. scispace.com

Computational Chemistry and Theoretical Modeling Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

DFT has become a standard method in computational chemistry for its balance of accuracy and computational cost. A full DFT analysis of 1-(2-Nitrophenyl)imidazolidin-2-one would typically involve the following:

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

A crucial aspect of this analysis would be to understand the conformational landscape. The rotation around the C-N bond connecting the phenyl ring and the imidazolidinone ring would be of particular interest. The presence of the ortho-nitro group likely introduces significant steric hindrance, influencing the preferred orientation of the two ring systems relative to each other. A detailed conformational analysis would identify the global minimum energy conformer and any other low-energy conformers that might be present in equilibrium.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C=O | --- |

| N-C(ring) | --- | |

| C-N(nitro) | --- | |

| Bond Angle (°) | O=C-N | --- |

| C-N-C(phenyl) | --- | |

| Dihedral Angle (°) | C(imidazolidinone)-N-C(phenyl)-C(nitro) | --- |

| Note: This table represents the type of data that would be generated from a DFT geometry optimization. Actual values are not available in the literature. |

An MEP map provides a visual representation of the charge distribution on a molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map of this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the nitro group and the carbonyl group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, one could predict:

Electronic Absorption Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the absorption maxima.

NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict 1H and 13C NMR chemical shifts, which are invaluable for structure elucidation.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| UV-Vis (TD-DFT) | λmax (nm) | --- |

| 1H NMR (GIAO) | δ (ppm) | --- |

| 13C NMR (GIAO) | δ (ppm) | --- |

| Note: This table illustrates the kind of data that would be obtained from such computational studies. Specific values are not available. |

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier orbitals, various quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These include:

Ionization Potential (I) and Electron Affinity (A)

Electronegativity (χ)

Chemical Hardness (η) and Softness (S)

Electrophilicity Index (ω)

These descriptors would provide a quantitative measure of the molecule's stability and its propensity to react as an electrophile or nucleophile.

Elucidation of Reaction Pathways and Mechanisms through Computational Simulations

Computational simulations can be employed to study potential reaction mechanisms involving this compound. For instance, the mechanism of its synthesis or its potential metabolic pathways could be investigated. This involves locating the transition state structures for each step of the reaction and calculating the activation energies. Such studies would provide a detailed, atomistic understanding of how this molecule transforms chemically.

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Adsorption Phenomena)

Computational chemistry and theoretical modeling offer powerful tools to investigate the intermolecular interactions that govern the solid-state structure and properties of crystalline materials like this compound. While specific computational studies on the intermolecular interactions of this compound are not extensively available in the public domain, we can infer its likely interaction modes based on studies of structurally related compounds containing nitrophenyl and cyclic urea (B33335) moieties. Methodologies such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Symmetry-Adapted Perturbation Theory (SAPT) are instrumental in these analyses.

Hydrogen Bonding:

The molecular structure of this compound possesses both hydrogen bond donors (the N-H group in the imidazolidinone ring) and acceptors (the carbonyl oxygen and the oxygen atoms of the nitro group). This suggests that hydrogen bonding is a dominant force in its crystal lattice.

Theoretical models can quantify the strength of these interactions. For example, DFT calculations on N-(2-Nitrophenyl)proline amides highlight the propensity for strong intramolecular hydrogen bond formation, which influences the molecule's conformation. nih.gov While intramolecular, this points to the strong hydrogen bonding potential of the 2-nitrophenyl group.

Adsorption Phenomena:

The study of adsorption phenomena of this compound onto various surfaces can also be elucidated using computational modeling. Molecular dynamics simulations can predict the orientation and binding energy of the molecule on a given substrate. The polar surface area and the distribution of electrostatic potential are key determinants of its adsorption behavior. The nitro group, being strongly electron-withdrawing, creates a region of negative electrostatic potential, which can interact favorably with electron-deficient sites on a surface. Conversely, the N-H group can act as a Lewis acid, interacting with electron-rich surface sites.

Energy Decomposition Analysis:

A hypothetical SAPT analysis of a dimer of a related nitrophenyl derivative might yield the energy components presented in the interactive table below. It is important to note that these values are illustrative and not from a direct computation on this compound.

| Interaction Energy Component | Typical Energy Range (kcal/mol) |

| Electrostatics | -5 to -15 |

| Exchange | +5 to +12 |

| Induction | -1 to -4 |

| Dispersion | -3 to -8 |

| Total Interaction Energy | -4 to -15 |

This table presents a hypothetical energy decomposition for a dimer of a nitrophenyl-containing heterocyclic compound, illustrating the expected contributions of different interaction components based on computational studies of analogous systems.

Biological Activities and Pharmacological Relevance of 1 2 Nitrophenyl Imidazolidin 2 One and Its Derivatives

Broad Pharmacological Spectrum of Imidazolidinone Derivatives

The imidazolidinone nucleus is a versatile pharmacophore present in numerous bioactive compounds. bohrium.com Its derivatives are associated with a diverse range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netresearchgate.net The structural versatility of the imidazolidinone scaffold allows for modifications that can fine-tune its interaction with various biological targets, such as enzymes and receptors, leading to a wide spectrum of therapeutic applications. bohrium.comresearchgate.netresearchgate.net This inherent adaptability has made imidazolidinone a privileged structure in drug discovery, with ongoing research exploring its potential to address a variety of diseases. eurekaselect.comaminer.cn

Anti-inflammatory Activity

Derivatives of imidazolidinone have shown notable potential as anti-inflammatory agents. researchgate.net A series of 1-substituted 2-imidazolidinones demonstrated significant anti-inflammatory effects in a carrageenan-induced hindpaw edema model in rats, with efficacy comparable to aspirin. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of key inflammatory mediators. For instance, certain imidazolidinone derivatives have been identified as potential selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme crucial for inflammation and pain. researchgate.net Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net The anti-inflammatory and anti-oxidative effects of some related heterocyclic compounds are mediated through the modulation of critical signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). plos.org

Anticancer and Antitumor Activity

The imidazolidinone scaffold is a key feature in the design of novel anticancer agents. researchgate.netaminer.cn These derivatives have been shown to regulate cell cycle progression and interact directly with DNA, thereby controlling the replication process in cancer cells. eurekaselect.com Research has demonstrated the efficacy of imidazolidinone compounds against a variety of cancer cell lines. eurekaselect.commdpi.com

One study investigated a series of novel 4-imidazolidinone derivatives and identified a lead compound, designated 9r, with potent anticancer activity against colorectal cancer (CRC) cell lines HCT116 and SW620. mdpi.com Further investigation revealed that this compound induces apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS). mdpi.com The elevated ROS levels subsequently activate the c-Jun N-terminal kinase (JNK) pathway, which further promotes apoptotic cell death. mdpi.com

| Compound | HeLa (Cervical Adenocarcinoma) Growth Inhibition | HCT116 (Colorectal Carcinoma) Growth Inhibition | U87 (Glioblastoma) Growth Inhibition | Hep3B (Hepatoma) Growth Inhibition |

|---|---|---|---|---|

| Compound 9a | Active | Active | Active | Inactive |

| Compound 9b | Active | Active | Active | Inactive |

| Compound 9r | Active | Highly Active | Active | Inactive |

| Other Analogs (summary) | Variable Activity | Variable Activity | Variable Activity | Mostly Inactive |

The development of imidazolidinone-based compounds as anticancer agents continues to be an active area of research, focusing on synthesizing derivatives with enhanced potency and selectivity. bohrium.comaminer.cn

Antimicrobial Activity (Antibacterial, Antifungal)

Imidazolidinone derivatives have demonstrated significant activity against a broad range of microbial pathogens, including both bacteria and fungi. nih.govekb.egbenthamscience.com The core imidazolidinone structure appears to be crucial for this antimicrobial action. nih.gov

Synthetic efforts have produced a variety of substituted imidazolidinone derivatives with potent antimicrobial effects. For example, studies on 5-imino-4-thioxo-2-imidazolidinones and their subsequent conversion to imidazoquinoxaline derivatives revealed significant activity against several bacterial and fungal strains. nih.govbenthamscience.com One of the most potent compounds identified was 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one (11c), which showed antimicrobial activity comparable to standard reference drugs. nih.gov

Another study focused on 2-thioxo-4-imidazolidinone derivatives, with compound 5b (N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide) showing notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. ekb.eg Several other compounds in the same series exhibited promising antifungal activity against Candida albicans and Aspergillus niger. ekb.eg

| Compound | Target Organism | Activity (MIC, mg/mL) |

|---|---|---|

| Compound 5b | Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 25 | |

| Compound 5a | Candida albicans | Active (various MICs) |

| Compound 5b | ||

| Compound 5c | ||

| Compound 5e | ||

| Compounds 5a-g | Aspergillus niger | Active (various MICs) |

Antiviral Activity (e.g., against Zika Virus, Dengue Virus)

The emergence of viral diseases with pandemic potential, such as those caused by the Zika virus (ZIKV) and Dengue virus (DENV), has spurred the search for new antiviral agents. Fused tricyclic derivatives of indoline (B122111) and imidazolidinone have emerged as a promising class of compounds with potent anti-ZIKV and anti-DENV activity. nih.gov

| Compound | Activity against Asian ZIKV Strain | Activity against African ZIKV Strain | Activity against DENV | Mechanism Highlight |

|---|---|---|---|---|

| Compound 12 | Active | Less Active | Inactive | Inhibits ZIKV and DENV RdRp; acts on post-infection RNA synthesis stage |

| Compound 17 | Active | Less Active | Active | Inhibits ZIKV RdRp; weak DENV RdRp inhibitor |

| Compound 28 | Active | Less Active | Inactive | Inhibits ZIKV RdRp; not a DENV RdRp inhibitor |

Enzyme Modulation and Receptor Affinity

Imidazolidinone derivatives and related structures can interact with and modulate the function of various enzymes and receptors in the body. mdpi.com A series of imidazolidinone derivatives were reported to be potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov

Furthermore, research into imidazo[1,2-a]imidazole-5,6-diones, which are structurally related to imidazolidinones, has revealed their ability to modulate opioid receptors. mdpi.com One such compound was identified as a negative allosteric modulator (NAM) of the human μ-opioid receptor (MOP). mdpi.com A NAM does not block the primary (orthosteric) binding site but binds to a secondary (allosteric) site, reducing the efficacy of the primary agonist. mdpi.com This type of modulation is of significant interest as it could lead to new therapeutic strategies for pain management with potentially fewer side effects than traditional opioids. mdpi.com

The imidazoline (B1206853) binding sites (I₁, I₂) themselves represent important targets. nih.gov These sites are found on enzymes like monoamine oxidases (MAO-A and MAO-B), which are critical for neurotransmitter metabolism. nih.govnih.gov Ligands that bind to these sites can modulate enzyme activity and neurotransmission, suggesting potential applications in treating conditions like depression. nih.gov

Antitrypanosomal and Antiplasmodial Activity

Protozoal diseases like malaria (caused by Plasmodium species) and trypanosomiasis represent major global health challenges. The imidazolidinone scaffold is present in compounds with promising activity against these parasites.

Aplysinopsin, a natural product isolated from marine sponges, contains an imidazolidinone moiety and has demonstrated antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov Inspired by this, synthetic imidazolidin-4-one (B167674) derivatives have been developed. For example, derivatives of the antimalarial drug primaquine (B1584692) incorporating an imidazolidin-4-one ring showed potent activity against the gametocyte stages of P. berghei, which are crucial for blocking malaria transmission. nih.gov These findings highlight the potential of the imidazolidinone core in designing new antimalarial agents that can target different stages of the parasite's life cycle. nih.gov

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of 1-(2-nitrophenyl)imidazolidin-2-one and its derivatives and their biological activity is a critical area of research. These studies explore how modifications to the molecule's core structure influence its potency and selectivity as a therapeutic agent.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of compounds can be significantly altered by the addition or modification of chemical groups, known as substituents. For derivatives of this compound, the nature and position of these substituents play a pivotal role in determining their therapeutic efficacy and how selectively they interact with their biological targets.

Research on various classes of compounds has demonstrated the profound impact of substituents. For instance, in the case of certain platinum complexes, the presence of electron-withdrawing substituents was found to enhance their photosensitizing capabilities. rsc.org Specifically, chloro substitution in the central pyridine (B92270) ring of (N^N^N)platinum pyridyl complexes resulted in promising chemotherapeutic properties. rsc.org Furthermore, under irradiation, the substitution on the ancillary pyridine ring became a significant factor, with fluoromethylated substituents increasing cytotoxicity. rsc.org

In a different context, studies on quinolin-2-one hydrazones containing a nitrophenyl group have been conducted to evaluate their antimicrobial and anticancer activities. researchgate.net This highlights the ongoing interest in the biological potential of molecules carrying the nitrophenyl moiety.

The following table summarizes the observed effects of different substituents on the biological activity of various compound classes, illustrating the general principles of structure-activity relationships.

| Compound Class | Substituent | Effect on Biological Activity |

| (N^N^N)Platinum Pyridyl Complexes | Electron-withdrawing groups | Enhanced photosensitizing capabilities rsc.org |

| (N^N^N)Platinum Pyridyl Complexes | Chloro group on central pyridine | Promising chemotherapeutic properties rsc.org |

| (N^N^N)Platinum Pyridyl Complexes | Fluoromethylated groups on ancillary pyridine | Enhanced cytotoxicity under irradiation rsc.org |

Role of the Nitrophenyl Moiety in Biological Interactions

The nitrophenyl group is a key structural feature in many biologically active compounds. Its electron-withdrawing nature and potential for specific chemical interactions contribute significantly to the pharmacological profile of the parent molecule.

In the context of chalcones, the position of the nitro group on the phenyl ring has been shown to affect biological activities. mdpi.com The structure of chalcones consists of two benzene (B151609) rings connected by an α, β-unsaturated ketone system. mdpi.com The electrophilic nature of this system can be modulated by substituents on the aromatic rings. mdpi.com Molecular docking studies of nitrochalcones with the COX-2 enzyme have revealed that the position of the nitro group influences the binding interactions. mdpi.com For example, a nitro group in the meta position on one of the phenyl rings was observed to interact with specific amino acid residues within the enzyme's active site. mdpi.com

The nitrophenyl group can also serve as a protecting group in chemical synthesis, with the potential for later activation to form glycosidic bonds, as demonstrated with 2-acetamido-2-deoxyglucose. nih.gov This dual role as both a modulator of biological activity and a tool in synthetic chemistry underscores the versatility of the nitrophenyl moiety.

The following table illustrates the role of the nitrophenyl group in different molecular contexts.

| Molecular Context | Role of the Nitrophenyl Moiety |

| Chalcones | Modulates biological activity by influencing binding to enzymes like COX-2. mdpi.com |

| 2-acetamido-2-deoxyglucose Synthesis | Acts as a protecting group with latent activation potential. nih.gov |

Investigation of DNA Binding and Interaction Mechanisms

Understanding how a compound interacts with DNA is crucial for elucidating its mechanism of action, particularly for anticancer and antimicrobial agents. Various methods are employed to study these interactions.

Techniques such as electrophoretic mobility shift assays (EMSA) can verify the binding of a protein to a specific DNA sequence by observing the delayed movement of the DNA-protein complex through a gel. nih.gov Affinity purification coupled with mass spectrometry is another powerful approach to identify proteins that bind to specific DNA or RNA sequences. nih.gov Chromatin immunoprecipitation (ChIP) allows for the identification of protein-DNA interactions within a cell. nih.gov

While direct DNA binding is a mechanism for some drugs, it is not always the case. For instance, studies on 2-nitroimidazoles like iodoazomycin arabinofuranoside (IAZA) and fluoroazomycin arabinofuranoside (FAZA) have shown that under hypoxic conditions, these compounds covalently bind to cellular proteins but not to DNA. nih.govnih.gov

Mechanism of Action at Molecular and Cellular Levels

The therapeutic effects of this compound and its derivatives are underpinned by their interactions with specific molecular and cellular pathways.

Inhibition of Viral RNA Synthesis (e.g., RNA-dependent RNA polymerase)

One potential mechanism of action for antiviral compounds is the inhibition of viral RNA synthesis. This can be achieved by targeting the viral RNA-dependent RNA polymerase, an enzyme essential for the replication of many RNA viruses.

For example, the compound 1-methyl-1-nitrosourea has been shown to block the synthesis of viral RNA in cells infected with Poliovirus. nih.gov This inhibitory effect was observed regardless of when the compound was added to the cell culture, suggesting a direct impact on the RNA synthesis process. nih.gov The findings also indicated that this compound's action was not specific to one type of virus, as it had a comparable effect on the growth of Herpes simplex virus. nih.gov This suggests that the viral RNA itself could be the target for the drug's action. nih.gov

Modulation of Key Biological Pathways (e.g., NRF2/ARE signaling)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative stress. frontiersin.orgnih.gov Nrf2 is a transcription factor that, under conditions of stress, moves to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of numerous protective genes. frontiersin.orgmdpi.com These genes encode for antioxidant enzymes and other cytoprotective proteins. nih.govnih.gov

The Keap1/Nrf2/ARE pathway is a major signaling cascade that regulates both the baseline and inducible expression of a wide array of antioxidant genes. frontiersin.org Activation of the Nrf2 pathway can reduce oxidative damage and inflammation. nih.govresearchgate.net This pathway is considered a promising therapeutic target for a variety of diseases, including neurodegenerative conditions and inflammatory disorders. frontiersin.orgresearchgate.net

Modulation of the Nrf2/ARE pathway can occur through various mechanisms. For instance, some bioactive compounds can activate this pathway, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1). frontiersin.org The Nrf2 pathway can also interact with other signaling pathways, such as the NF-κB pathway, which is involved in inflammation. nih.gov

The following table provides an overview of the Nrf2/ARE signaling pathway and its key components.

| Component | Function |

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | A transcription factor that regulates the expression of antioxidant and cytoprotective genes. frontiersin.orgnih.gov |

| ARE (Antioxidant Response Element) | A specific DNA sequence in the promoter region of target genes to which Nrf2 binds. frontiersin.orgmdpi.com |

| Keap1 (Kelch-like ECH-associated protein 1) | A protein that binds to Nrf2 under normal conditions, leading to its degradation. Under stress, Keap1 releases Nrf2, allowing it to enter the nucleus. nih.gov |

| HO-1 (Heme oxygenase-1) | A cytoprotective enzyme whose expression is induced by the activation of the Nrf2 pathway. frontiersin.org |

Tubulin Inhibition Mechanisms

Derivatives of the core imidazolidinone structure have been identified as inhibitors of tubulin polymerization, a key mechanism in cancer therapy. While direct studies on this compound are limited, research on analogous compounds, such as 2-aminoimidazoline (B100083) derivatives, provides significant insight into the likely mechanisms of action. These compounds disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and ultimately cell death.

The primary mechanism of action for these tubulin inhibitors is the interference with the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics triggers a mitotic catastrophe, a form of cell death that results from aberrant mitosis. For instance, the 2-aminoimidazoline derivative OAT-449 has been shown to inhibit tubulin polymerization, leading to multi-nucleation and mitotic catastrophe in cancer cells. nih.gov This process is often followed by non-apoptotic cell death. nih.gov

A key determinant in the cellular response to tubulin inhibition by these compounds appears to be the p21 protein (also known as waf1/cip1). nih.gov In cancer cell lines such as HT-29, treatment with tubulin inhibitors leads to a p53-independent accumulation of p21 in both the nucleus and cytoplasm. nih.gov This accumulation is associated with G2/M cell cycle arrest and the subsequent blocking of apoptosis, directing the cells towards a different cell death pathway following the mitotic catastrophe. nih.gov The disruption of microtubule dynamics also affects the phosphorylation status of crucial spindle assembly checkpoint proteins like NuMa and Aurora B. nih.gov

The binding site of these inhibitors can vary. While some, like vincristine, have a specific binding site, other inhibitors may act at or near the colchicine (B1669291) binding site on tubulin, reversibly inhibiting microtubule formation. nih.govcytoskeleton.com The specific interactions of this compound derivatives with tubulin would require further investigation through structural biology and computational modeling studies.

In vitro and In vivo Biological Evaluation Methodologies

A variety of methodologies are employed to assess the biological activity of this compound and its derivatives, both in controlled laboratory settings (in vitro) and in living organisms (in vivo).

In Vitro Evaluation:

In vitro studies are crucial for the initial screening and characterization of the anticancer potential of these compounds. Common assays include:

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability. nih.govnih.gov The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter derived from these assays. For example, novel imidazo[1,2-a]pyridine (B132010) compounds have been tested against various cancer cell lines, with IC50 values ranging from 9.7 to 44.6 µM after 48 hours of treatment. nih.gov

Cell Proliferation and Survival Assays:

Trypan Blue Assay: This assay is used to differentiate viable from non-viable cells based on membrane integrity. nih.gov

Clonogenic Survival Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell reproductive viability. nih.gov

Apoptosis Assays:

Annexin V-FITC/PI Staining: This flow cytometry-based method is used to detect and quantify apoptosis. nih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium (B1200493) iodide (PI) stains necrotic cells.

Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in apoptosis, such as caspases (e.g., caspase-7, caspase-8, caspase-9) and PARP (poly [ADP-ribose] polymerase). nih.govnih.gov Cleavage of these proteins is a hallmark of apoptosis.

Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.govnih.gov This analysis can reveal if a compound causes cell cycle arrest at a specific phase, which is a common effect of tubulin inhibitors. For instance, some 2-thioxoimidazolidine derivatives have been shown to arrest liver cancer cells at the G0/G1 phase and colon cancer cells at the S phase. nih.gov

Tubulin Polymerization Assay: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules, often by monitoring changes in turbidity. cytoskeleton.com This confirms that the compound's cytotoxic effect is due to direct interaction with tubulin. nih.govcytoskeleton.com

Migration Assays (Scratch Assay): This assay is used to evaluate the effect of a compound on cell migration, which is a key process in cancer metastasis. nih.gov

Interactive Data Table: In Vitro Evaluation of Imidazolidinone Derivatives

| Assay Type | Cell Line(s) | Observed Effect | Reference Compound(s) | Key Findings |

| Cytotoxicity (MTT) | A375, WM115 (Melanoma), HeLa (Cervical) | Inhibition of proliferation | - | IC50 values from 9.7 to 44.6 µM. nih.gov |

| Cytotoxicity (MTT) | HCC1937 (Breast) | Strong cytotoxic impact | - | IC50 values of 45 µM and 47.7 µM for IP-5 and IP-6. nih.gov |

| Cell Cycle Analysis | HepG-2 (Liver), HCT-116 (Colon) | Cell cycle arrest | - | Arrest at G0/G1 phase in HepG-2 and S phase in HCT-116. nih.gov |

| Apoptosis (Western Blot) | A375, WM115, HeLa | Increased PARP cleavage, increased BAX, decreased BCL2 | - | Induction of intrinsic apoptotic pathway. nih.gov |

| Tubulin Polymerization | Cell-free | Inhibition of polymerization | Vincristine | OAT-449 inhibits tubulin polymerization. nih.gov |

***In Vivo* Evaluation:**